molecular formula C24H19FN2O3 B2850760 Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate CAS No. 1359393-46-6

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate

Cat. No.: B2850760
CAS No.: 1359393-46-6
M. Wt: 402.425
InChI Key: FGTDYWMLAPUCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a complex organic compound that features a bromine atom, a methylthio group, and a benzothiazole ring

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of benzothiazoles and benzenesulfonamides in biological systems can vary widely depending on their specific structures and the biological targets they interact with. For example, some benzothiazoles have been found to inhibit the growth of bacteria and cancer cells . Some benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with “4-bromo-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide” would depend on its specific properties. Generally, care should be taken when handling benzothiazoles and benzenesulfonamides, as some of these compounds can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

The future directions in the research of benzothiazoles and benzenesulfonamides could involve the synthesis of new derivatives with improved biological activities and lower toxicity. These compounds could be potential candidates for the development of new drugs for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the bromine atom could yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide

Uniqueness

Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl 8-fluoro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-24(28)22-14-21(19-8-5-9-20(25)23(19)27-22)26-17-10-12-18(13-11-17)30-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTDYWMLAPUCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2F)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.